5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom.
Vorbereitungsmethoden
The synthesis of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting oxadiazole is purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced oxadiazole products.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit bacterial enzymes involved in cell wall synthesis or viral enzymes required for replication . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and biological activities.
1,2,5-Oxadiazole: Known for its use in high-energy materials and explosives due to its stability and energetic properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities and is commonly used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and electronic properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C18H26N2O2 |
---|---|
Molekulargewicht |
302.4g/mol |
IUPAC-Name |
5-(4-heptoxyphenyl)-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26N2O2/c1-3-5-6-7-8-14-21-16-12-10-15(11-13-16)18-19-17(9-4-2)20-22-18/h10-13H,3-9,14H2,1-2H3 |
InChI-Schlüssel |
VHTUVWWZHZVXOH-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NC(=NO2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.